![molecular formula C23H32O6 B3038742 Methylneoquassin CAS No. 89498-93-1](/img/structure/B3038742.png)
Methylneoquassin
Overview
Description
Methylneoquassin is a naturally occurring quassinoid, a class of degraded triterpenes, primarily found in the Simaroubaceae family. Quassinoids are known for their bitter taste and significant biological activities, including antimalarial, anticancer, and antiviral properties . This compound, with the molecular formula C23H32O6, is a diterpenoid compound that has garnered interest due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylneoquassin can be synthesized from methanol and 16α-(β-D-Glucopyranosyloxy)-2,12-dimethoxypicrasa-2,12-diene-1,11-dione. The synthesis involves the use of sulfuric acid as a catalyst at 60°C for 5 hours . This method ensures the formation of this compound with a high yield.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the herbs of Picrasma quassioides. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Methylneoquassin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: The compound can be reduced to form less oxidized derivatives, which may have different biological properties.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, to form derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quassinoid derivatives.
Substitution: Substituted quassinoid derivatives with varied biological activities.
Scientific Research Applications
Methylneoquassin is a chemical compound categorized as a quassinoid . Quassinoids, recognized for their structural diversity and biological activities, have garnered significant interest, particularly after the American National Cancer Institute's findings in the early 1970s . Research on this compound and related quassinoids has explored their potential in various applications.
Isolation and Structural Characteristics
Two new quassinoids, namely 16-β-O-methylneoquassin and 16-β-O-ethylneoquassin, have been isolated along with other known quassinoids and compounds such as coniferyl aldehyde from Picrasma crenata .
Potential Biomedical Applications of Polyphenol-Containing Nanoparticles
Polyphenols, which contain phenolic hydroxyl groups, are found in plants and possess properties beneficial to human health . Polyphenol-containing nanoparticles have gained attention due to their antioxidation and anticancer activities, as well as their universal adherent affinity . These nanoparticles show promise in bioimaging, therapeutic delivery, and other biomedical applications. Metal-polyphenol networks, created through coordination interactions between polyphenols and metal ions, are used in preparing polyphenol-containing nanoparticles for surface modification, bioimaging, drug delivery, and disease treatments .
Kushenol F and Metabolomics
Kushenol F (KSCF), derived from Sophora flavescens, has demonstrated therapeutic potential for treating atopic dermatitis . Studies involving KSCF have shown its impact on metabolic profiles in skin samples, identifying 161 significant metabolites related to sphingolipid and linoleic acid metabolism, as well as steroid hormone biosynthesis . KSCF has been shown to inhibit inflammatory responses, preventing imiquimod (IMQ)-induced psoriasis-like skin lesions in mice by modulating the levels of 161 endogenous metabolites and their related metabolic pathways .
Metabolomics is valuable for revealing changes in physiological and biochemical states related to phenotypes in biological systems. Skin metabonomics is suitable for identifying functional changes in metabolic pathways and signal networks in psoriasis-like organisms, making it a significant approach for evaluating drug efficacy and mechanisms .
Phenolic-Enabled Nanotechnology (PEN)
Phenolic-enabled nanotechnology (PEN) utilizes phenolics for particle engineering, particularly in biomedical applications . Phenolics' accessibility, versatile reactivity, and biocompatibility have driven research in this area . PEN involves the synthesis of nanohybrid materials and the creation of high-quality products with controllable size, shape, composition, surface chemistry, and function . Applications of phenolics include biosensing, bioimaging, and disease treatment .
Flavonoids and Their Therapeutic Applications
Mechanism of Action
Methylneoquassin exerts its effects through multiple mechanisms:
Antimalarial Activity: It inhibits the growth of Plasmodium species by interfering with the parasite’s protein synthesis and heme detoxification pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antiviral Activity: It inhibits viral replication by targeting viral enzymes and interfering with viral entry into host cells.
Comparison with Similar Compounds
Methylneoquassin is compared with other quassinoids, such as:
Bruceine A: Known for its anticancer activity, Bruceine A has a different mechanism of action compared to this compound.
Uniqueness: this compound is unique due to its specific molecular structure, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form derivatives further enhances its versatility in scientific research and drug development.
Biological Activity
Methylneoquassin, a quassinoid compound derived from the plant Picrasma crenata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a complex tetracyclic structure typical of quassinoids. Its molecular formula is , and it exhibits significant structural diversity compared to other quassinoids. The unique configuration contributes to its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
Anticancer Properties
Research indicates that this compound has notable anticancer effects. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Apoptosis induction |
HepG2 (Liver) | 4.8 | Cell cycle arrest |
A549 (Lung) | 6.5 | Inhibition of proliferation |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Case Study: Inhibition of Inflammatory Cytokines
In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-α levels by 60% compared to untreated controls. This suggests that this compound may be beneficial in managing inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : this compound activates intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death.
- Cell Cycle Regulation : It interferes with cell cycle progression, particularly by upregulating cyclin-dependent kinase inhibitors.
- Cytokine Modulation : The compound modulates the expression of various cytokines, thereby influencing inflammatory responses.
Properties
IUPAC Name |
(1S,2S,6S,7S,9R,11S,13R,17S)-4,11,15-trimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-11-8-15(26-5)21(25)23(4)13(11)9-16-22(3)14(10-17(27-6)29-16)12(2)19(28-7)18(24)20(22)23/h8,11,13-14,16-17,20H,9-10H2,1-7H3/t11-,13+,14+,16-,17+,20+,22-,23+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBIQMJEOYRDV-UCRBFEBUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)OC)C)OC)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4C[C@H](O3)OC)C)OC)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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